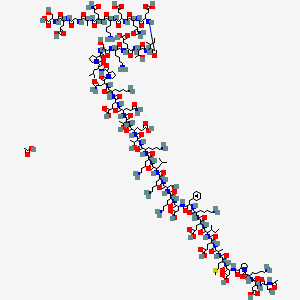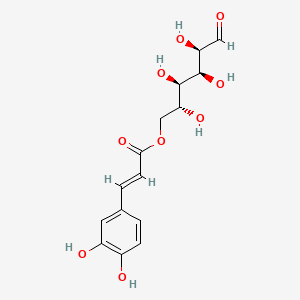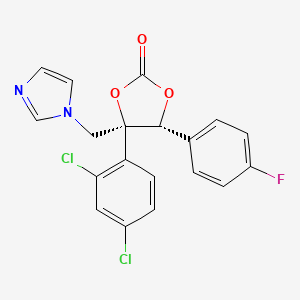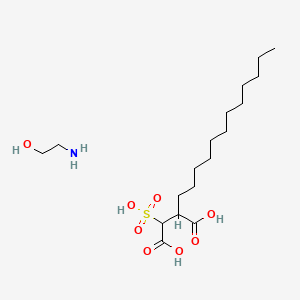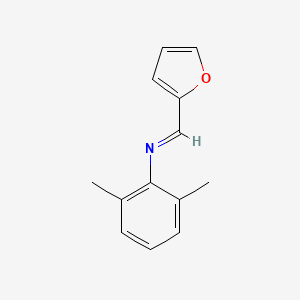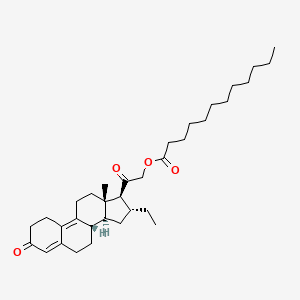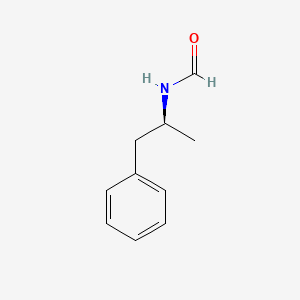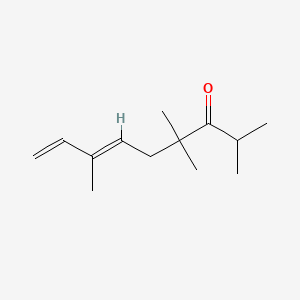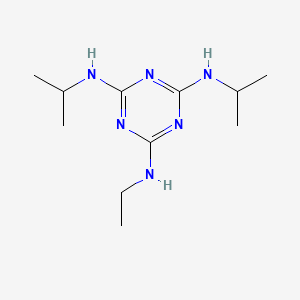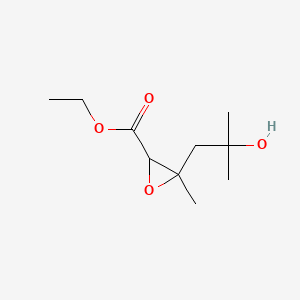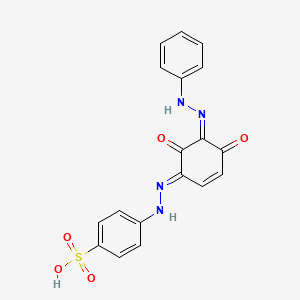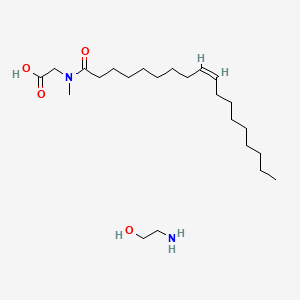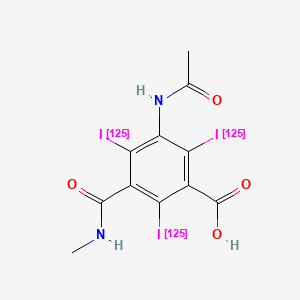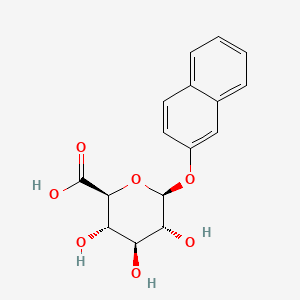
Glucopyranosiduronic acid, 2-naphthyl, beta-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopyranosiduronic acid, 2-naphthyl, beta-D-: is a complex organic compound characterized by its unique structure, which includes a glucopyranosiduronic acid moiety and a 2-naphthyl group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the naphthyl group can be introduced or modified using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Halogenating agents, strong bases, and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthyl derivatives or other substituted naphthyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a substrate in glycosidase assays, helping researchers study enzyme activity and specificity. Biology: It serves as a molecular probe in biological studies, aiding in the understanding of glycosidic bond cleavage and enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through its interaction with glycosidases, enzymes that cleave glycosidic bonds. The glucopyranosiduronic acid moiety is recognized and hydrolyzed by these enzymes, leading to the formation of colored or detectable products. This mechanism is useful in assays and diagnostic tests.
Molecular Targets and Pathways Involved:
Glycosidases: Enzymes that cleave glycosidic bonds.
Pathways: Glycolysis, glycoprotein degradation, and other metabolic pathways involving glycosidic bonds.
Comparison with Similar Compounds
6-Bromo-2-naphthyl beta-D-glucopyranoside: Similar structure with a bromine atom on the naphthyl ring.
4-Nitrophenyl beta-D-glucuronide: Another glycosidic substrate used in enzyme assays.
Phenolphthalein beta-D-glucuronide: Used in similar biochemical applications.
Uniqueness: Glucopyranosiduronic acid, 2-naphthyl, beta-D- is unique due to its specific structural features, which make it particularly suitable for certain biochemical assays and industrial applications.
Properties
CAS No. |
6159-74-6 |
|---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
GIRALEWNTWEAKH-JHZZJYKESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


